Home > Products > Screening Compounds P140237 > 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one - 468743-36-4

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Catalog Number: EVT-2701253
CAS Number: 468743-36-4
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the 3-chlorophenyl group enhances its biological activity and specificity towards certain targets.

Source

The compound can be synthesized through various chemical methods, and it is commercially available from chemical suppliers such as BenchChem and PubChem, which provide detailed information about its properties and applications.

Classification

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This particular compound is often investigated for its role as a potential therapeutic agent in various diseases, including cancer and inflammation.

Synthesis Analysis

Methods

The synthesis of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of hydrazine with an appropriate carbonyl compound to form an intermediate hydrazone.
  2. Cyclization: This intermediate undergoes cyclization to form the pyrazole ring. The cyclization can be facilitated by heating or using a catalyst.
  3. Substitution: The introduction of the 3-chlorophenyl group is achieved through electrophilic aromatic substitution or similar methods.

Technical details regarding specific reaction conditions (solvents, temperatures, and catalysts) can vary based on the desired yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one can be depicted as follows:

  • Molecular Formula: C12H12ClN2O
  • Molecular Weight: Approximately 236.69 g/mol
  • InChI Key: JXYZFKWRCDWKKR-UHFFFAOYSA-N

The structure consists of a pyrazole ring (with two nitrogen atoms at positions 1 and 2) attached to a propyl group at position 3 and a chlorophenyl group at position 1 .

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Reactions

The reactivity of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one includes:

  1. Electrophilic Substitution: The chlorophenyl moiety can undergo further substitution reactions under suitable conditions.
  2. Nucleophilic Attack: The nitrogen atoms in the pyrazole ring can act as nucleophiles in reactions with electrophiles.
  3. Dehydrogenation: Under oxidative conditions, the compound may undergo dehydrogenation to yield more complex derivatives.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study .

Mechanism of Action

Process

The mechanism of action for compounds like 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation: It can act as a modulator for certain receptors (e.g., androgen receptors), influencing cellular signaling pathways that regulate growth and differentiation.

Data from pharmacological studies suggest that such mechanisms contribute to the therapeutic effects observed in preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Melting Point: The melting point range is critical for assessing purity and stability but varies based on synthesis methods.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding these properties can be obtained from experimental studies or supplier databases .

Applications

Scientific Uses

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one has several potential applications in scientific research:

  • Pharmacological Research: Investigated for its anti-inflammatory and anticancer properties.
  • Drug Development: Serves as a lead compound for synthesizing new drugs targeting specific diseases.
  • Biochemical Studies: Used in studies exploring enzyme inhibition and receptor interactions.

The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its efficacy for clinical use .

Introduction to Pyrazolone Derivatives in Medicinal Chemistry

Historical Evolution of Pyrazole and Pyrazolone Scaffolds in Drug Discovery

The pyrazole and pyrazolone scaffolds represent privileged medicinal chemistry frameworks with a documented history spanning over 140 years. The foundational breakthrough occurred in 1883 when Ludwig Knorr first synthesized antipyrine (phenazone) via the condensation of phenylhydrazine with ethyl acetoacetate, establishing the classical cyclocondensation methodology for pyrazolone synthesis [1] . This discovery initiated systematic exploration of pyrazolone pharmacology, revealing intrinsic analgesic and antipyretic properties that led to first-generation therapeutics like aminophenazone and metamizole . The late 20th century witnessed strategic diversification, exemplified by the development of celecoxib (a selective COX-2 inhibitor) and edaravone (a free radical scavenger for amyotrophic lateral sclerosis), which demonstrated enhanced target specificity and therapeutic indices [1] .

Contemporary drug discovery leverages these scaffolds to address antimicrobial resistance crises and oncological challenges. For instance, pyrazolone-containing agents like sulfamazone and propyphenazone exhibit broad-spectrum bioactivity, while molecular hybridization strategies integrate pyrazolones with triazoles and thiadiazines to combat multidrug-resistant pathogens [3] [8]. The sustained pharmaceutical interest is evidenced by bibliometric analyses showing a >200% increase in pyrazole-focused publications between 2015–2024 [3]. This trajectory underscores the scaffold’s evolutionary significance—from serendipitous antipyretics to rationally designed, target-specific agents.

Table 1: Historical Milestones in Pyrazolone Therapeutic Development

YearCompoundTherapeutic SignificanceStructural Innovation
1883AntipyrineFirst synthetic pyrazolone analgesic/antipyretic1,2-Diaryl substitution pattern
1940sAminophenazoneEnhanced anti-inflammatory activity3-Aminopyrazolone derivative
1970sMetamizolePotent perioperative analgesicSulfonate-functionalized pyrazolone
1999CelecoxibSelective COX-2 inhibition for arthritis1,5-Diaryl-3-trifluoromethyl variant
2015EdaravoneNeuroprotection in ALS via radical scavenging3-Methyl-1-phenyl-4,5-dihydro scaffold
2022Triazolopyrazolines [8]Dual antiviral/antitumor activityHybrid triazole-pyrazole-thiadiazine architecture

Structural and Functional Significance of 4,5-Dihydro-1H-pyrazol-5-one Core

The 4,5-dihydro-1H-pyrazol-5-one core (pyrazolone) is characterized by a partially saturated bicyclic system featuring a carbonyl group at C5 and sp³-hybridized carbons at C4a/C4b. This structure confers distinctive physicochemical and pharmacological advantages over fully aromatic pyrazoles. Crystallographic analyses reveal a non-planar conformation wherein the dihydropyrazole ring adopts envelope or twist-boat configurations, enhancing biomolecular recognition through stereoselective binding [5] [9]. Critical to functionality is the enol-keto tautomeric equilibrium, where the keto form predominates in physiological conditions (95% at pH 7.4), enabling dual hydrogen-bonding capabilities (N1-H···O=C5 and C4-H···O=C5) [3] . This facilitates interactions with enzymatic active sites—notably bacterial DNA gyrase (GyrB subunit), mycobacterial UDP-galactopyranose mutase, and fungal CYP51—through conserved salt bridges and π-stacking [3].

The electronic delocalization across the N1-C5-O moiety creates an electron-deficient C4 position, permitting nucleophilic substitutions that modulate bioactivity. Quantum chemical calculations (DFT/B3LYP) demonstrate reduced HOMO-LUMO energy gaps (ΔE ≈ 4.1 eV) compared to aromatic pyrazoles (ΔE ≈ 5.3 eV), enhancing charge-transfer interactions with biological targets [5]. Additionally, the C4a methylene group provides a synthetic handle for spiro-annulation or electrophilic functionalization, enabling structural diversification while preserving core pharmacodynamics. These attributes collectively underpin the scaffold’s versatility: pyrazolones demonstrate antimicrobial efficacy against Staphylococcus aureus (MIC = 4–8 μg/mL), antitubulin activity (IC₅₀ = 1.2 μM), and COX-2 inhibition (IC₅₀ = 0.04 μM) [8].

Table 2: Comparative Analysis of Pyrazole vs. Pyrazolone Core Properties

PropertyAromatic Pyrazole4,5-Dihydro-1H-pyrazol-5-oneBiological Consequence
AromaticityFully delocalized (6π electrons)Cross-conjugated enone systemReduced planarity enhances target complementarity
TautomerismPrototropic (1H/2H forms)Keto-enol equilibriumKeto form facilitates H-bond donation/acceptance
C4 ReactivityElectrophilic substitutionNucleophilic susceptibilityEnables C4 functionalization for SAR expansion
HOMO-LUMO Gap (ΔE)5.2–5.5 eV4.0–4.3 eVEnhanced charge transfer to biological acceptors
Hydrogen BondingSingle site (N2 acceptor)Bifunctional (O5 acceptor, N1 donor)Cooperative binding to enzyme catalytic triads

Rationale for 3-Chlorophenyl and 3-Propyl Substituents in Bioactive Molecule Design

The strategic incorporation of 3-chlorophenyl at N1 and n-propyl at C3 in 1-(3-chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is underpinned by robust structure-activity relationship (SAR) principles. The 3-chlorophenyl moiety enhances antimicrobial potency through multiple mechanisms:

  • Lipophilicity Optimization: Chlorine’s halogen bond donor capability (σ-hole = +0.034 e) increases log P by ≈1.2 units versus phenyl, improving membrane penetration [5] [7].
  • Target Engagement: Chlorine’s electronegativity (-I effect) polarizes the phenyl ring, strengthening π-π stacking with bacterial efflux pump residues (e.g., Escherichia coli AcrB Tyr327) and fungal CYP51 heme [3] . Molecular docking confirms 20% stronger binding affinity (ΔG = -8.9 kcal/mol) than unsubstituted analogues (ΔG = -7.4 kcal/mol) [5].
  • Steric Complementarity: The meta-chlorine position minimizes steric clashes in enzyme active sites, evidenced by crystallographic data showing optimal van der Waals contacts in Mycobacterium tuberculosis UDP-galactopyranose mutase [3].

Concurrently, the C3 n-propyl substituent balances hydrophobicity and conformational mobility. Compared to methyl groups, propyl chains enhance:

  • Van der Waals Interactions: Extended alkyl burial in hydrophobic enzyme pockets (e.g., COX-2 side channel), increasing residence time 3-fold versus methyl analogues .
  • Metabolic Stability: Reduced oxidative dealkylation versus branched alkyls, confirmed by microsomal t₁/₂ > 120 min .
  • Synthetic Versatility: Enables further derivatization via ω-hydroxylation or carboxylation without core modification [9].

Synergistically, these substituents create a bifunctional pharmacophore: the chlorophenyl targets resistance-modifying enzymes (e.g., RND efflux pumps in Gram-negatives), while the propyl chain modulates pharmacokinetics, yielding compounds with MIC values of 4–19 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans [3] . This rational design paradigm exemplifies contemporary pyrazolone optimization for overcoming antimicrobial resistance.

Table 3: Impact of Substituents on Pyrazolone Bioactivity

Substituent PositionChemical GroupKey PropertiesBiological EffectActivity Enhancement
N13-Chlorophenylσₚₐᵣₐ = 0.37; log P +1.2; halogen bondingEfflux pump inhibition, DNA gyrase binding8–10× ↓ MIC vs. phenyl analogues
C3n-Propyllog P +0.8; rotatable bonds = 2; volume 73 ųHydrophobic pocket filling, metabolic stability3× ↑ plasma t₁/₂ vs. methyl
C4UnsubstitutedNucleophilic susceptibilityEnables late-stage diversificationVariable by derivative
O5CarbonylH-bond acceptor (β = 0.78)Target anchoring via catalytic residuesUniversal pharmacophoric element

Properties

CAS Number

468743-36-4

Product Name

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

IUPAC Name

2-(3-chlorophenyl)-5-propyl-4H-pyrazol-3-one

Molecular Formula

C12H13ClN2O

Molecular Weight

236.7

InChI

InChI=1S/C12H13ClN2O/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(13)7-11/h3,5-7H,2,4,8H2,1H3

InChI Key

HENKYOZNJUKWFT-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.